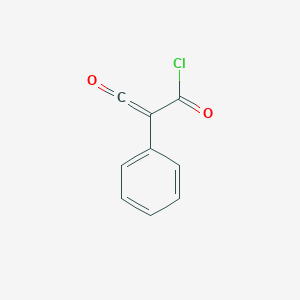

3-Oxo-2-phenylprop-2-enoyl chloride

Description

Structure

3D Structure

Properties

InChI |

InChI=1S/C9H5ClO2/c10-9(12)8(6-11)7-4-2-1-3-5-7/h1-5H | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEHCNHDIBSTCCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=C=O)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10444653 | |

| Record name | 3-Oxo-2-phenylprop-2-enoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10444653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17118-70-6 | |

| Record name | 3-Oxo-2-phenylprop-2-enoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10444653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

alpha-Formyl phenylacetyl chloride tautomerism and stability

An In-depth Technical Guide to the Tautomerism and Stability of α-Formyl Phenylacetyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

α-Formyl phenylacetyl chloride is a fascinating yet challenging molecule at the intersection of high reactivity and complex structural dynamics. As a derivative of both phenylacetic acid and possessing a β-dicarbonyl-like functionality, it is predicted to exhibit significant keto-enol tautomerism. This guide provides a comprehensive theoretical and practical framework for understanding, characterizing, and handling this labile species. Due to its inherent instability, direct experimental data is limited; therefore, this document synthesizes information from analogous, well-studied systems to build a robust predictive model of its behavior. We will delve into the factors governing its tautomeric equilibrium, propose detailed protocols for its spectroscopic characterization, and address the critical stability and safety considerations paramount for its potential use in synthetic applications.

Introduction: The Duality of α-Formyl Carbonyl Systems

Keto-enol tautomerism is a fundamental concept in organic chemistry where readily interconverted constitutional isomers, the keto and enol forms, exist in equilibrium.[1][2] This phenomenon is particularly pronounced in compounds with α-hydrogens adjacent to a carbonyl group.[1] For most simple aldehydes and ketones, the equilibrium heavily favors the more stable keto form due to the greater strength of the carbon-oxygen double bond compared to a carbon-carbon double bond.[1]

However, in β-dicarbonyl compounds, the enol form can be significantly stabilized and may even predominate.[3] This stabilization arises from two key factors:

-

Conjugation: The C=C double bond of the enol is in conjugation with the remaining carbonyl group, creating an extended π-system that delocalizes electron density.[4]

-

Intramolecular Hydrogen Bonding: The enolic hydroxyl group can form a strong intramolecular hydrogen bond with the oxygen of the other carbonyl group, creating a stable six-membered pseudo-ring.[5]

α-Formyl phenylacetyl chloride represents a unique case. The presence of the highly electron-withdrawing and reactive acyl chloride functionality introduces significant electronic and steric effects that will profoundly influence this tautomeric balance.

The Elusive Target: Synthesis and Inherent Instability

Direct and detailed synthetic procedures for α-formyl phenylacetyl chloride are not prevalent in the literature, likely due to its high reactivity. However, a plausible synthesis can be extrapolated from established methods for related compounds.

Plausible Synthetic Pathways

-

Chlorination of α-Formylphenylacetic Acid: α-Formylphenylacetic acid, which has been synthesized, could be treated with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[6] This is a standard method for converting carboxylic acids to acyl chlorides.[7]

-

Formylation of Phenylacetyl Chloride: Direct formylation at the α-position of phenylacetyl chloride is another possibility, though potentially challenging due to the reactivity of the acyl chloride itself.

Anticipated Stability Challenges

The primary challenge in working with α-formyl phenylacetyl chloride is its predicted instability. This arises from several factors:

-

Acyl Chloride Reactivity: Acyl chlorides are highly susceptible to hydrolysis, reacting vigorously with water to form the corresponding carboxylic acid and HCl.[8][9] Phenylacetyl chloride itself is known to be reactive and can produce tarry materials through self-condensation.[7][10]

-

Formyl Group Instability: The simplest acyl chloride, formyl chloride, is unstable at room temperature and readily decomposes to carbon monoxide and HCl.[11][12] This suggests that the formyl group in the target molecule may also be prone to decarbonylation under thermal stress.

Given these challenges, the synthesis and handling of α-formyl phenylacetyl chloride would necessitate strictly anhydrous conditions, an inert atmosphere (e.g., nitrogen or argon), and low temperatures.

A Delicate Balance: The Tautomeric Equilibrium

α-Formyl phenylacetyl chloride is expected to exist as an equilibrium between its keto and enol tautomers.

Caption: Keto-Enol tautomeric equilibrium of α-formyl phenylacetyl chloride.

Factors Influencing the Equilibrium

-

Electronic Effects: The acyl chloride group is strongly electron-withdrawing. This effect can stabilize the enolate-like transition state, potentially favoring the formation of the enol.[13] The phenyl group can provide resonance stabilization to the C=C double bond in the enol form.

-

Intramolecular Hydrogen Bonding: The Z-enol form is poised to form a strong, stabilizing intramolecular hydrogen bond between the enolic hydroxyl and the acyl chloride's carbonyl oxygen. This is often a dominant factor in pushing the equilibrium towards the enol form in β-dicarbonyl systems.[5]

-

Solvent Effects: The polarity of the solvent can significantly impact the position of the equilibrium.[3]

-

Non-polar solvents (e.g., CCl₄, CDCl₃) are less able to solvate the polar keto form and cannot compete with the intramolecular hydrogen bond of the enol. Thus, the enol form is expected to be favored in non-polar media.

-

Polar protic solvents (e.g., water, methanol) can solvate both forms and can act as hydrogen bond donors and acceptors, potentially disrupting the intramolecular hydrogen bond of the enol and shifting the equilibrium towards the keto form. However, the high reactivity of the acyl chloride with such solvents makes this a purely theoretical consideration.

-

Polar aprotic solvents (e.g., DMSO, acetone) can stabilize the more polar keto form through dipole-dipole interactions, potentially shifting the equilibrium away from the enol form compared to non-polar solvents.

-

Prediction: In non-polar solvents, the enol tautomer is likely to be the major species due to the combined effects of conjugation and strong intramolecular hydrogen bonding.

Proposed Methodologies for Characterization

Characterizing the tautomeric equilibrium of α-formyl phenylacetyl chloride requires spectroscopic methods that can distinguish and quantify both forms. All experiments must be conducted under strictly anhydrous conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for studying keto-enol tautomerism, as the interconversion is often slow on the NMR timescale, allowing for distinct signals for each tautomer to be observed.[4][5]

Caption: Proposed workflow for IR analysis of tautomeric forms.

Experimental Protocol:

-

Sample Preparation: Under an inert atmosphere, prepare the sample as a neat thin film between salt plates (NaCl or KBr) or as a solution in a dry, IR-transparent solvent like carbon tetrachloride.

-

Data Acquisition: Immediately record the IR spectrum.

-

Analysis: Identify the key absorption bands to confirm the presence of one or both tautomers.

Predicted IR Absorption Bands:

| Tautomer | Bond | Characteristic Wavenumber (cm⁻¹) | Notes |

| Keto | C=O (Aldehyde) | ~1725 - 1740 | Strong, sharp |

| C=O (Acyl Chloride) | ~1780 - 1810 | Very strong, sharp | |

| C-H (Aldehyde) | ~2720 and ~2820 | Two weak bands | |

| Enol | O-H (H-bonded) | ~2500 - 3200 | Very broad, strong |

| C=O (Acyl Chloride, conjugated) | ~1750 - 1770 | Strong, shifted lower by conjugation | |

| C=C (Enol) | ~1600 - 1650 | Medium to strong |

Stability and Reactivity: A Double-Edged Sword

The high reactivity of α-formyl phenylacetyl chloride, while making it a potentially powerful synthetic intermediate, also poses significant challenges.

Decomposition Pathways

-

Hydrolysis: Rapid reaction with atmospheric moisture will yield α-formylphenylacetic acid and HCl. [9]* Decarbonylation: Heating may cause the loss of carbon monoxide from the formyl group, a known decomposition route for formyl chloride. [12]* Self-Condensation/Polymerization: The presence of both an enolizable proton and a highly electrophilic acyl chloride group makes self-condensation a likely side reaction, leading to oligomeric or polymeric tars. [7]

Implications for Drug Development

The tautomeric nature of this molecule is critical. The keto form contains two distinct electrophilic centers (the aldehyde and the acyl chloride). The enol form, conversely, is a potent nucleophile at the α-carbon, similar to an enolate. This dual reactivity could be harnessed for complex molecular constructions, but it requires precise control of reaction conditions to favor one tautomer and its corresponding reaction pathway over the other. Its instability means it would likely need to be generated and used in situ for any synthetic application.

Conclusion

α-Formyl phenylacetyl chloride stands as a molecule of significant theoretical interest, embodying a delicate interplay of reactivity and tautomeric equilibrium. While its inherent instability presents considerable practical hurdles, a thorough understanding of the principles governing its behavior allows for a predictive approach to its study. The enol form, stabilized by intramolecular hydrogen bonding and conjugation, is expected to be a major contributor to the tautomeric equilibrium, particularly in non-polar environments. Spectroscopic techniques like NMR and IR, when applied under rigorous anhydrous conditions, are indispensable tools for elucidating this equilibrium. For the synthetic chemist, the dual electrophilic/nucleophilic nature of the keto/enol system offers potential for novel transformations, provided the compound's lability can be effectively managed, likely through in situ generation and immediate use.

References

-

Van Arnum, S. D. (2011). Substituent Effects on Keto–Enol Equilibria Using NMR Spectroscopy. Journal of Chemical Education, 88(8), 1144-1146. Retrieved from [Link]

-

DiVerdi, J. A. (n.d.). EXPERIMENT 42 - NMR Determination of Keto-Enol Equilibrium Constants. Retrieved from [Link]

-

Chemistry Stack Exchange. (2019). Why is formyl chloride unstable while higher acyl chlorides are stable?. Retrieved from [Link]

-

Wikipedia. (n.d.). Acyl chloride. Retrieved from [Link]

-

Ito, K., et al. (2018). Temperature-variable NMR Study of the keto-enol Tautomerism of Phenylpyruvic Acid. Analytical Sciences, 34(2), 235-237. Retrieved from [Link]

-

Quora. (2019). Why is formyl chloride unstable while higher acetyl chlorides are stable?. Retrieved from [Link]

-

Chemistry Stack Exchange. (2019). Stability of formyl chloride. Retrieved from [Link]

-

Ashenhurst, J. (2022). Keto-Enol Tautomerism: Key Points. Master Organic Chemistry. Retrieved from [Link]

-

PSIBERG. (2023). Keto-Enol Tautomerism: Mechanism with Examples. Retrieved from [Link]

-

LibreTexts Chemistry. (2023). 22.1: Keto-Enol Tautomerism. Retrieved from [Link]

-

LibreTexts Chemistry. (2024). 22.1: Keto-Enol Tautomerism. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Keto Enol Tautomerization. Retrieved from [Link]

-

Nakamoto, K., & Martell, A. E. (1959). The Infrared Spectra of Some metal Chelates of β-Diketones. The Journal of Physical Chemistry, 63(7), 1039-1044. Retrieved from [Link]

-

University of Calgary. (n.d.). IR: carbonyl compounds. Retrieved from [Link]

-

The Hive. (2004). Synthesis of Phenylacetyl Chloride. Retrieved from [Link]

-

PubChem. (n.d.). Phenylacetyl chloride. Retrieved from [Link]

-

Gross, G. G., & Leistner, E. (1981). Chemical Synthesis of a-Formylphenylacetic Acid, the Postulated Precursor of Tropic Acid. Zeitschrift für Naturforschung C, 36(7-8), 611-613. Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of phenylacetyl chloride. Retrieved from [Link]

-

Chad's Prep. (2018). IR Spectra of Carbonyl Compounds. YouTube. Retrieved from [Link]

-

ResearchGate. (2013). How can I synthesize phenylacetyl chloride using PCl3?. Retrieved from [Link]

-

LibreTexts Chemistry. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Chemistry unplugged. (2021). IR Spectroscopy of Carbonyl Compounds and factors affecting. YouTube. Retrieved from [Link]

-

ResearchGate. (n.d.). Methyl Phenylacetylacetate from Phenylacetyl Chloride and Meldrum's Acid. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. diverdi.colostate.edu [diverdi.colostate.edu]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of Phenylacetyl Chloride , Hive Methods Discourse [chemistry.mdma.ch]

- 8. Acyl chloride - Wikipedia [en.wikipedia.org]

- 9. PHENYLACETYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 10. Phenylacetyl chloride | 103-80-0 [chemicalbook.com]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. Page loading... [guidechem.com]

- 13. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Note and Protocol for the Synthesis of Phenyl-Substituted Pyrimidinedione Derivatives

Introduction

The synthesis of heterocyclic compounds, particularly those containing the pyrimidine scaffold, is a cornerstone of medicinal chemistry and drug development. Pyrimidine derivatives are known to exhibit a wide range of biological activities, including antitumor, anticonvulsant, and antimicrobial properties[1][2][3][4]. This application note provides a detailed protocol for the reaction of 3-Oxo-2-phenylprop-2-enoyl chloride with urea, a reaction that leads to the formation of phenyl-substituted pyrimidinedione derivatives.

The reaction proceeds through a multi-step mechanism initiated by the nucleophilic attack of urea on the highly reactive acyl chloride. This is followed by an intramolecular cyclization and condensation to yield the stable heterocyclic pyrimidine ring system. The protocol outlined below is designed for researchers in organic synthesis, medicinal chemistry, and drug discovery, providing a robust method for the synthesis of this important class of compounds.

Reaction Mechanism and Scientific Rationale

The reaction between this compound and urea is a classic example of a condensation reaction leading to the formation of a heterocyclic system. The underlying mechanism can be understood in two key stages:

-

Nucleophilic Acyl Substitution: Urea, with its nucleophilic nitrogen atoms, attacks the electrophilic carbonyl carbon of the acyl chloride[5][6]. This results in the formation of an N-acylurea intermediate and the elimination of hydrochloric acid (HCl). The presence of a base is often beneficial to neutralize the HCl formed, driving the reaction to completion.

-

Intramolecular Cyclization (Cyclocondensation): The newly formed N-acylurea intermediate then undergoes an intramolecular cyclization. The second amino group of the urea moiety attacks the β-carbon of the α,β-unsaturated carbonyl system. This is followed by tautomerization to yield the final, more stable aromatic pyrimidinedione product. The use of a basic catalyst, such as potassium hydroxide, facilitates this cyclization step[7].

Understanding this mechanism is crucial for optimizing reaction conditions. For instance, the choice of solvent is critical to ensure the solubility of both the polar urea and the less polar acyl chloride. An alcoholic solvent like ethanol is often a good compromise. The reaction temperature is elevated to provide the necessary activation energy for the cyclization step.

Experimental Protocol

This section details the step-by-step procedure for the synthesis of 4-phenyl-1H-pyrimidine-2,6(3H,5H)-dione (a likely product).

Materials and Reagents:

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (per reaction) | Notes |

| This compound | 102-92-1 | 166.60 | 1.67 g (0.01 mol) | Highly reactive, corrosive, and moisture-sensitive. Handle with care in a fume hood[8][9]. |

| Urea | 57-13-6 | 60.06 | 0.60 g (0.01 mol) | Store in a desiccator. |

| Ethanol (95%) | 64-17-5 | 46.07 | 20 mL | Solvent. |

| Potassium Hydroxide (40% aq. solution) | 1310-58-3 | 56.11 | 10 mL | Base catalyst. Corrosive. |

| Hydrochloric Acid (dilute) | 7647-01-0 | 36.46 | As needed | For neutralization. Corrosive. |

| Deionized Water | 7732-18-5 | 18.02 | ~200 mL | For work-up. |

Equipment:

-

100 mL round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Beakers and graduated cylinders

-

Buchner funnel and filter paper

-

pH paper or pH meter

-

Standard laboratory glassware

Safety Precautions:

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

-

Fume Hood: All steps involving this compound and hydrochloric acid must be performed in a well-ventilated fume hood. Acyl chlorides are lachrymatory and corrosive[5][6].

-

Handling of Bases: Potassium hydroxide is corrosive. Avoid contact with skin and eyes.

-

Waste Disposal: Dispose of all chemical waste according to institutional guidelines.

Step-by-Step Procedure:

-

Reaction Setup:

-

In a 100 mL round-bottom flask, dissolve 0.60 g (0.01 mol) of urea in 20 mL of 95% ethanol.

-

Add a magnetic stir bar and stir the mixture until the urea is completely dissolved.

-

-

Addition of Base and Acyl Chloride:

-

Slowly add 10 mL of 40% aqueous potassium hydroxide solution to the ethanolic urea solution with constant stirring.

-

In a separate, dry container, dissolve 1.67 g (0.01 mol) of this compound in a minimal amount of ethanol. Rationale: This ensures the acyl chloride is in solution for a smooth addition.

-

Add the this compound solution dropwise to the urea solution over 10-15 minutes. An exothermic reaction may be observed.

-

-

Reflux:

-

Attach a reflux condenser to the round-bottom flask.

-

Heat the reaction mixture to reflux (approximately 80-85°C) using a heating mantle.

-

Allow the reaction to proceed under reflux for 4-6 hours[7]. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

-

Work-up and Isolation:

-

After the reflux period, cool the reaction mixture to room temperature.

-

Pour the cooled mixture into a beaker containing approximately 100 mL of ice-cold water.

-

Neutralize the mixture by slowly adding dilute hydrochloric acid while stirring. Monitor the pH until it reaches ~7. Rationale: Neutralization protonates the phenoxide and any remaining base, causing the product to precipitate.

-

A solid precipitate should form. Allow the precipitate to stand in the cold water for about 30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the solid with cold deionized water (2 x 20 mL) to remove any inorganic salts and impurities.

-

Dry the product in a desiccator or a vacuum oven at a low temperature.

-

-

Purification and Characterization:

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.

-

The structure and purity of the final product should be confirmed using standard analytical techniques such as:

-

¹H and ¹³C NMR Spectroscopy: To elucidate the chemical structure.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups (e.g., C=O, N-H, C=C).

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Melting Point Analysis: To assess purity.

-

-

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis of phenyl-substituted pyrimidinedione.

References

-

Synthesis and characterization of novel N-acyl cyclic urea derivatives. Arkivoc. [Link]

- Process for the preparation of urea derivatives.

-

Synthesis of Novel 7-Substituted-5-phenyl-[2][10][11]triazolo[1,5-a] Pyrimidines with Anticonvulsant Activity. ResearchGate. [Link]

-

4-Substituted-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, antitumor and EGFR tyrosine kinase inhibitory activity. PubMed. [Link]

-

A facile synthesis of polysubstituted furo[2,3-d]pyrimidinones and 1,2,4-triazole-fused derivatives. Semantic Scholar. [Link]

-

Green Expedient Synthesis of Pyrimidine Derivatives via Chalcones and Evaluation of their Anthelmintic Activity. SciSpace. [Link]

-

Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. PMC. [Link]

-

Synthesis and biological activities of some new pyrimidine derivatives from chalcones. Der Pharma Chemica. [Link]

-

Synthesis and anticancer activity of some pyrimidine derivatives with aryl urea moieties as apoptosis-inducing agents. PubMed. [Link]

-

Design, synthesis and fungicidal activity evaluation of novel pyrimidinamine derivatives containing phenyl-thiazole/oxazole moiety. PubMed. [Link]

-

Synthesis of aryl urea hybrids of pyrimidine. ResearchGate. [Link]

-

Synthesis of some urea and thiourea derivatives of 3-phenyl/ethyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidine and their antagonistic effects on haloperidol-induced catalepsy and oxidative stress in mice. ResearchGate. [Link]

-

Urea. Wikipedia. [Link]

-

Acyl Chlorides. Save My Exams. [Link]

-

Acyl Chlorides (A-Level). ChemistryStudent. [Link]

-

One Pot Synthesis of Hetero/Aryl-Urea Derivatives: Chlorosulfonyl Isocyanate, in situ Hydrolysis Method. International Journal of ChemTech Research. [Link]

-

Synthesis of new 1-phenyl-3-{4-[(2E)-3-phenylprop-2-enoyl] phenyl}-thiourea and urea derivatives with anti-nociceptive activity. ResearchGate. [Link]

-

3-Phenylprop-2-enoyl chloride. PubChem. [Link]

-

New Mechanism Proposed for the Base-Catalyzed Urea–Formaldehyde Condensation Reactions: A Theoretical Study. MDPI. [Link]

-

3-PHENYLPROP-2-ENOYL CHLORIDE | CAS 102-92-1. Matrix Fine Chemicals. [Link]

-

3-Phenylprop-2-enal. SIELC Technologies. [Link]

-

Allyl chloride. Wikipedia. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 4-Substituted-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, antitumor and EGFR tyrosine kinase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. savemyexams.com [savemyexams.com]

- 6. chemistrystudent.com [chemistrystudent.com]

- 7. scispace.com [scispace.com]

- 8. 3-Phenylprop-2-enoyl chloride | C9H7ClO | CID 66023 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 3-PHENYLPROP-2-ENOYL CHLORIDE | CAS 102-92-1 [matrix-fine-chemicals.com]

- 10. arkat-usa.org [arkat-usa.org]

- 11. US2090593A - Process for the preparation of urea derivatives - Google Patents [patents.google.com]

One-pot synthesis of heterocycles using alpha-formyl acid chlorides

Application Note: One-Pot Synthesis of Heterocycles Using -Formyl Acid Chloride Equivalents

Abstract

This guide outlines the methodology for the one-pot synthesis of nitrogen-containing heterocycles (pyrimidines, pyrazoles, and isoxazoles) using

Introduction & Mechanistic Insight

The Reagent Class: -Formyl Acid Chlorides

The theoretical species

-

3-Chloro-2-formyl-2-enoates: Stable, isolable precursors that react as

-formyl acid chloride equivalents. -

Vilsmeier-Haack Intermediates: Generated in situ from acetic acid derivatives using

, forming highly reactive

Mechanism of Action: The 1,3-Dielectrophile

These reagents possess two electrophilic centers: the acid chloride carbonyl (hard electrophile) and the formyl/vinyl chloride carbon (soft electrophile).

-

Reaction with Amidines: The amidine nitrogen attacks the formyl/vinyl center (Michael-type addition/elimination) followed by intramolecular cyclization onto the acid chloride carbonyl, yielding Pyrimidines .

-

Reaction with Hydrazines: Similar attack sequence yields Pyrazoles .

Caption: Mechanistic pathway for the conversion of acid derivatives to heterocycles via

Application Areas & Substrate Scope

This methodology is critical for Drug Discovery and Agrochemical Synthesis , providing rapid access to privileged scaffolds.

| Target Heterocycle | Dinucleophile Reagent | Reaction Conditions | Key Application |

| Pyrimidines | Amidines (e.g., Benzamidine) | Base (NaOEt/Et3N), Reflux | Kinase Inhibitors, Antibiotics |

| Pyrazoles | Hydrazines (e.g., Methylhydrazine) | EtOH/AcOH, 0°C to RT | Anti-inflammatory agents (COX-2) |

| Isoxazoles | Hydroxylamine HCl | Pyridine/EtOH, Reflux | Beta-lactamase inhibitors |

| Benzo-fused | 2-Aminophenols/thiophenols | PPA or AcOH, Heat | Tricyclic antidepressants |

Detailed Experimental Protocols

Protocol A: Synthesis of Pyrimidines via 3-Chloro-2-formyl-2-enoates

Target: Ethyl 2-phenylpyrimidine-5-carboxylate derivatives.

Reagents:

-

Substrate: Ethyl 3-chloro-2-formylacrylate (prepared from ethyl pyruvate or via Vilsmeier of ethyl glycolate).

-

Nucleophile: Benzamidine hydrochloride (1.2 equiv).

-

Base: Sodium Ethoxide (NaOEt) or Triethylamine (

). -

Solvent: Ethanol (anhydrous).

Step-by-Step Procedure:

-

Preparation of Electrophile (In Situ or Pre-isolated):

-

Note: If generating in situ, treat Ethyl 3-ethoxyacrylate with

at 0°C, then quench with ice water to isolate the crude 3-chloro-2-formylacrylate. -

Dissolve 10 mmol of Ethyl 3-chloro-2-formylacrylate in 20 mL of anhydrous Ethanol.

-

-

Cyclocondensation:

-

Add Benzamidine hydrochloride (12 mmol, 1.88 g) to the solution.

-

Cool the mixture to 0°C in an ice bath.

-

Dropwise add Triethylamine (25 mmol, 3.5 mL) over 10 minutes. (Exothermic reaction).[1]

-

-

Reflux:

-

Allow the mixture to warm to room temperature (RT) and stir for 30 minutes.

-

Heat to reflux (78°C) for 3-5 hours. Monitor by TLC (Hexane:EtOAc 3:1).

-

-

Work-up:

-

Evaporate the solvent under reduced pressure.

-

Resuspend the residue in water (50 mL) and extract with Ethyl Acetate (3 x 30 mL).

-

Wash combined organics with brine, dry over

, and concentrate.

-

-

Purification:

-

Recrystallize from Ethanol/Hexane or purify via silica gel flash chromatography.

-

Expected Yield: 75-85%

Data Validation:

Protocol B: Synthesis of Pyrazoles via Vilsmeier-Haack Generated Intermediates

Target: 1-Methyl-1H-pyrazole-4-carboxylic acid derivatives.

Reagents:

-

Substrate: Ethyl acetate or Ethyl chloroacetate (as precursor).

-

Vilsmeier Reagent:

(1.1 equiv) + DMF (3.0 equiv). -

Nucleophile: Methylhydrazine (1.2 equiv).

Step-by-Step Procedure:

-

Vilsmeier Reagent Formation:

-

In a dry flask under

, cool DMF (30 mmol) to 0°C. -

Add

(11 mmol) dropwise. Stir for 30 min at 0°C to form the white semi-solid Vilsmeier salt.

-

-

Formylation:

-

Add the Acid Derivative (e.g., Ethyl chloroacetate, 10 mmol) dropwise.

-

Heat the mixture to 70-80°C for 4 hours. The solution will turn yellow/orange, indicating the formation of the

-formyl-

-

-

One-Pot Cyclization:

-

Cool the reaction mixture to 0°C.

-

Caution: Slowly add Ethanol (20 mL) to quench excess reagent (exothermic!).

-

Add Methylhydrazine (12 mmol) dropwise, maintaining temperature <10°C.

-

-

Completion:

-

Stir at RT for 2 hours, then reflux for 1 hour.

-

-

Work-up:

-

Pour into ice water, neutralize with saturated

. -

Extract with DCM, dry, and concentrate.

-

Expected Yield: 65-75%

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Hydrolysis of acid chloride/intermediate | Ensure anhydrous solvents; use fresh |

| Regioisomer Mix | Amidine attack at wrong carbon | Control temperature during addition; -10°C favors attack at the formyl/vinyl carbon first. |

| Polymerization | Overheating of Vilsmeier intermediate | Do not exceed 80°C during formylation step. |

| Incomplete Reaction | Steric hindrance on hydrazine | Use reflux conditions; switch solvent to Dioxane/Toluene for higher temp. |

Safety & Handling

-

Acid Chlorides &

: Highly corrosive and moisture sensitive. Handle in a fume hood. Reacts violently with water releasing HCl gas. -

Hydrazines: Potential carcinogens and toxic. Double-glove and use dedicated waste containers.

-

Vilsmeier Reagent: Thermal runaway risk. Always cool DMF before adding

.

References

-

Barthakur, M. G., et al.

-formyl enamides." Synlett, 2007, 223-226. Link -

Liu, F., et al.

-CF3 aryl ketones and amidines." Synthesis, 2020, 52, 273-280. Link -

Jadhav, S. D., & Singh, A. "ZnCl2-catalyzed synthesis of 4,5-disubstituted pyrimidines from functionalized enamines." Org.[2][3] Lett., 2017, 19, 5673-5676. Link

-

Quiñones, R. E., et al. "Synthesis of 2-substituted pyrimidine-5-carboxylic esters via amidinium salts." J. Org.[2] Chem., 2021, 86, 13465-13474. Link

-

Sasada, T., et al.

-unsaturated carbonyl compounds." Org.[2][3] Lett., 2009, 11, 2161-2164. Link -

Guidechem. "Stability of Formyl Chloride vs Acyl Chlorides." Guidechem FAQ. Link

-

Organic Chemistry Portal. "Pyrimidine Synthesis: Recent Literature." Link

Disclaimer: This protocol involves hazardous chemicals.[4] All experiments should be conducted by trained personnel in a properly ventilated laboratory.

Solvent Selection for Reactions of 3-Phenylprop-2-enoyl Chloride (Cinnamoyl Chloride)

An Application Guide for Researchers

A Note on Nomenclature: The compound "3-Oxo-2-phenylprop-2-enoyl chloride" is not a standard systematic name for a common reagent. This guide will focus on the closely related and widely used compound 3-Phenylprop-2-enoyl chloride , commonly known as cinnamoyl chloride . The principles and protocols discussed herein are broadly applicable to other reactive acyl chlorides.

Foundational Principles: The Critical Role of the Solvent

3-Phenylprop-2-enoyl chloride is a bifunctional molecule featuring a highly reactive acyl chloride and an α,β-unsaturated system. This dual reactivity makes it a versatile building block but also introduces challenges, primarily the prevention of unwanted side reactions. The acyl chloride group is exceptionally electrophilic, making it susceptible to attack by a wide range of nucleophiles.[1][2] The choice of solvent is therefore not a passive parameter but an active controller of reaction success, dictating solubility, stabilizing transition states, and, most importantly, preventing the decomposition of the starting material.

The primary directive in solvent selection for cinnamoyl chloride is the absolute exclusion of protic species. Protic solvents, such as water, alcohols, and even primary or secondary amines, are nucleophilic and will readily react with the acyl chloride to yield the corresponding carboxylic acid, ester, or amide, respectively.[3][4][5] This process, known as solvolysis, is often rapid and exothermic, consuming the starting material before the desired reaction can occur.[6] Therefore, all reactions should be conducted in anhydrous (dry) aprotic solvents under an inert atmosphere (e.g., nitrogen or argon).

Beyond this fundamental requirement, the optimal solvent is determined by the specific reaction being performed, as detailed in the following sections.

Strategic Solvent Selection: A Logic-Based Approach

The selection of an appropriate aprotic solvent depends on the nature of the reactants and catalysts involved. The following decision tree illustrates a logical workflow for this process.

Figure 1: Decision workflow for solvent selection in cinnamoyl chloride reactions.

Solvent Properties and Compatibility Profile

The choice of solvent must be carefully matched to the specific reaction conditions. For instance, in Friedel-Crafts acylations, the solvent's polarity can influence the position of acylation on substrates like naphthalene, with non-polar solvents favoring the kinetic product and polar solvents favoring the thermodynamic product.[7]

| Solvent | Dielectric Constant (20°C) | Boiling Point (°C) | Type | Suitability for Nucleophilic Substitution | Suitability for Friedel-Crafts Acylation | Key Considerations |

| Dichloromethane (DCM) | 9.1 | 40 | Polar Aprotic | Excellent | Excellent | Versatile, good solubility for many organics, relatively low boiling point.[8] |

| 1,2-Dichloroethane (DCE) | 10.4 | 84 | Polar Aprotic | Good | Good | Higher boiling point allows for heating. |

| Tetrahydrofuran (THF) | 7.6 | 66 | Polar Aprotic | Good | Unsuitable | Lewis basicity poisons Lewis acid catalysts. Can form peroxides. |

| Acetonitrile (MeCN) | 37.5 | 82 | Polar Aprotic | Good | Poor | Highly polar. Can coordinate with and deactivate Lewis acids. |

| N,N-Dimethylformamide (DMF) | 36.7 | 153 | Polar Aprotic | Fair | Unsuitable | Can react with acyl chlorides (Vilsmeier-Haack reaction).[9] Strongly coordinating. |

| Carbon Disulfide (CS₂) | 2.6 | 46 | Non-Polar Aprotic | Poor | Excellent | Classic solvent for Friedel-Crafts; poor general solubility.[7][8] |

| Diethyl Ether | 4.3 | 35 | Polar Aprotic | Good | Poor | Low boiling point, highly flammable. Lewis basicity interferes with catalysts. |

| Toluene | 2.4 | 111 | Non-Polar Aprotic | Fair | Fair | Can be acylated itself under harsh conditions. Good for high temperatures. |

| Hexane | 1.9 | 69 | Non-Polar Aprotic | Poor | Fair | Poor solubility for polar reactants and intermediates. |

| Water / Alcohols | - | - | Protic | Reactive | Reactive | Reacts violently with acyl chlorides, causing solvolysis.[3][6] |

Experimental Protocols

The following protocols provide step-by-step methodologies for two common transformations of cinnamoyl chloride, illustrating the application of the solvent selection principles described above.

Protocol 1: Amidation with a Primary Amine

This protocol details the formation of an N-substituted amide, a classic nucleophilic acyl substitution.[10] The key considerations are ensuring the solubility of the amine and scavenging the HCl byproduct.

-

Reaction: Cinnamoyl Chloride + Ethylamine → N-ethylcinnamamide

-

Solvent Choice Rationale: Dichloromethane (DCM) is selected as it is a polar aprotic solvent that will not react with the acyl chloride. It readily dissolves the starting materials and the triethylamine base. Its low boiling point simplifies product isolation.

-

Base Rationale: Triethylamine (Et₃N) is a non-nucleophilic base used to neutralize the HCl generated during the reaction.[9] This prevents the formation of an ammonium salt with the reactant amine, which would render it non-nucleophilic. An excess of the reactant amine can also be used for this purpose.[4]

Materials:

-

3-Phenylprop-2-enoyl chloride (cinnamoyl chloride)

-

Ethylamine

-

Triethylamine (Et₃N), anhydrous

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen inlet/outlet

Procedure:

-

To an oven-dried round-bottom flask under a nitrogen atmosphere, add the primary amine (1.0 equiv) and anhydrous DCM.

-

Add anhydrous triethylamine (1.2 equiv).

-

Cool the stirred solution to 0 °C using an ice bath.

-

Dissolve cinnamoyl chloride (1.1 equiv) in a minimal amount of anhydrous DCM in a separate flask.

-

Add the cinnamoyl chloride solution dropwise to the cooled amine solution over 15-20 minutes. A white precipitate (triethylammonium chloride) will form.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours.

-

Monitor the reaction progress by Thin-Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude amide.

-

Purify the product by recrystallization or column chromatography as needed.

Protocol 2: Friedel-Crafts Acylation of Benzene

This protocol describes the Lewis acid-catalyzed acylation of an aromatic ring.[11] The paramount consideration is maintaining the activity of the Lewis acid catalyst.

-

Reaction: Cinnamoyl Chloride + Benzene → Chalcone (1,3-Diphenyl-2-propen-1-one)

-

Solvent Choice Rationale: Dichloromethane (DCM) is an excellent choice as it is a non-coordinating, slightly polar solvent that will not form a complex with the aluminum chloride (AlCl₃) catalyst.[8] This ensures the catalyst remains active to promote the reaction. Carbon disulfide (CS₂) is a classic alternative but is more hazardous.[7] Benzene is used as both the reactant and the solvent in this example.

-

Catalyst Handling: Aluminum chloride is extremely hygroscopic and reacts violently with water. It must be handled under strictly anhydrous conditions.

Materials:

-

3-Phenylprop-2-enoyl chloride (cinnamoyl chloride)

-

Aluminum Chloride (AlCl₃), anhydrous

-

Benzene, anhydrous

-

1 M Hydrochloric Acid (HCl), cold

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Three-neck round-bottom flask, magnetic stirrer, condenser, dropping funnel, nitrogen inlet/outlet

Procedure:

-

To a dry, three-neck flask equipped with a stirrer, condenser, and dropping funnel under a nitrogen atmosphere, add anhydrous benzene (serving as solvent and reactant).

-

Cool the flask to 0 °C in an ice bath.

-

Carefully and portion-wise, add anhydrous aluminum chloride (1.2 equiv) to the stirred benzene. The mixture may warm and evolve some HCl gas.

-

In the dropping funnel, prepare a solution of cinnamoyl chloride (1.0 equiv) in anhydrous benzene.

-

Slowly add the cinnamoyl chloride solution to the AlCl₃ suspension over 30-45 minutes, maintaining the temperature between 0-5 °C.

-

After addition, allow the mixture to stir at room temperature for 2-4 hours or until TLC indicates the consumption of the starting material.

-

Carefully quench the reaction by slowly pouring the mixture over crushed ice containing concentrated HCl. This will hydrolyze the aluminum complexes.

-

Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM or benzene.

-

Combine the organic layers and wash with water, saturated NaHCO₃, and brine.

-

Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

-

Purify the resulting crude chalcone by recrystallization (e.g., from ethanol).

General Experimental Workflow

The following diagram outlines the typical sequence of operations for reactions involving cinnamoyl chloride.

Figure 2: A generalized workflow for synthesis using cinnamoyl chloride.

References

- Filo. (2025, August 12). What is the most appropriate solvent for the Friedel-Crafts reaction?

- Wikipedia. Acryloyl chloride.

- RSC Publishing. An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl2]3).

- Benchchem. An In-depth Technical Guide to Acryloyl Chloride: Chemical Properties and Structure.

- Chemistry Stack Exchange. (2019, December 24). Solvent Effects in Friedel–Crafts Reaction.

- ACS Publications. Acylation mechanisms in aprotic solvents. I. Methanolysis of p-nitrobenzoyl chloride in acetonitrile. Journal of the American Chemical Society.

- PrepChem.com. Preparation of acryloyl chloride.

- The Royal Society of Chemistry. Supplementary Information.

- Google Patents. US5395966A - Process for the manufacture of acryloyl chloride.

- Sciencemadness Discussion Board. (2022, February 2). Question about Friedel Crafts acylation and acid chlorides.

- Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.

- Chemistry Steps. Reactions of Acid Chlorides (ROCl) with Nucleophiles.

- Save My Exams. (2025, March 31). Acyl chlorides and alcohols. A Level Chemistry.

- Chemguide. reaction between acyl chlorides and alcohols - addition / elimination.

- Benchchem. Application Notes and Protocols: Pivaloyl Chloride as a Protecting Group for Amines.

- MDPI. Condensation Reactions of 3-Oxo-2-arylhydrazonopropanals with Active Methylene Reagents.

- Reddit. (2024, September 14). Acid chloride reaction with amine. r/OrganicChemistry.

- Patrick, T. M., Jr., McBee, E. T., & Hass, H. B. (1946). Synthesis of Arylpropylamines. I. From Allyl Chloride. Journal of the American Chemical Society.

- Assiut University. (2021, April 23). Synthesis and spectral characterization of some new thiazolopyrimidine derivatives. Current Chemistry Letters.

- PubChem. 3-Phenylprop-2-enoyl chloride.

- PubChem. 3-Oxo-3-phenylpropanoyl chloride.

- Chemistry LibreTexts. (2019, June 5). 20.17: Reactions of Acid Chlorides.

- Chemistry LibreTexts. (2023, January 22). Reactions of Acyl Chlorides with Primary Amines.

Sources

- 1. savemyexams.com [savemyexams.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Acryloyl chloride - Wikipedia [en.wikipedia.org]

- 4. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. Question: What is the most appropriate solvent for the Friedel-Crafts rea.. [askfilo.com]

- 9. reddit.com [reddit.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

Troubleshooting & Optimization

Technical Support Center: Handling Moisture-Sensitive Acid Chlorides

A Foreword from Your Senior Application Scientist

Welcome to the technical support guide for handling moisture-sensitive acid chlorides. In my years in drug development and process chemistry, I've seen promising syntheses derailed by the seemingly simple issue of ambient moisture. Acid chlorides are powerful and versatile reagents, prized for their high reactivity in forming esters, amides, and in Friedel-Crafts acylations.[1][2][3] However, this high reactivity is precisely what makes them exquisitely sensitive to their environment.

The foundational principle you must always remember is that the acyl chloride functional group is highly electrophilic and susceptible to nucleophilic attack by water.[4] This guide is structured to move beyond rote instructions. It is designed to instill a deep, causal understanding of why certain precautions are not just recommended, but critical for success. We will explore the mechanics of moisture-related failures, provide field-tested troubleshooting advice, and outline robust protocols to ensure the integrity and reproducibility of your work.

Troubleshooting Guide: A Root-Cause Analysis Approach

This section addresses the most common failures encountered when working with acid chlorides. The format is designed to help you diagnose the problem, understand the underlying chemistry, and implement a definitive solution.

Q1: My reaction yield is low, and TLC/NMR analysis shows a significant amount of unreacted starting material (e.g., the alcohol or amine). What happened?

A1:

-

Probable Cause: This is the classic signature of premature quenching of your acid chloride via hydrolysis. If even trace amounts of water are present in your reaction flask, solvent, or reagents, your acid chloride will preferentially and rapidly react with water instead of your intended nucleophile.[5][6][7]

-

The Chemistry Explained: Water acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride. This leads to the formation of the corresponding carboxylic acid.[5][7][8] Carboxylic acids are significantly less reactive than acid chlorides and will typically not react with your alcohol or amine under standard acylation conditions, thus halting the reaction. The overall process is an addition-elimination mechanism where water adds to the carbonyl, and a chloride ion is subsequently eliminated.[3][6]

-

Definitive Solution: You must rigorously exclude moisture from your entire experimental setup. This involves:

-

Glassware: All glassware must be oven-dried at >120 °C for several hours or flame-dried under vacuum immediately before use.[9][10]

-

Solvents & Reagents: Use anhydrous solvents, preferably from a solvent purification system or freshly distilled over a suitable drying agent. Ensure your amine or alcohol starting material is also dry.

-

Atmosphere: The reaction must be conducted under a positive pressure of an inert gas, such as nitrogen or argon, to prevent atmospheric moisture from entering the flask.[9][11][12]

-

Q2: My workup was difficult, and my final product is contaminated with a significant amount of carboxylic acid. Why?

A2:

-

Probable Cause: This indicates one of two issues: either the hydrolysis described in Q1 occurred during the reaction, or your acid chloride was already partially hydrolyzed before you started. Commercially available acid chlorides can degrade upon storage if not sealed properly.

-

The Chemistry Explained: The presence of a carboxylic acid impurity points directly to the hydrolysis of your acid chloride.[4] If the reaction itself was anhydrous, the starting material was likely compromised. The color of your acid chloride can be an indicator; many pure acid chlorides are colorless, and a yellow or brown tint can suggest degradation.[13]

-

Definitive Solution:

-

Check Reagent Quality: Before use, visually inspect the acid chloride. If it is discolored or has been stored for a long time under uncertain conditions, it's best to purify it by distillation.[13][14][15]

-

Proper Storage: Always store acid chlorides in a cool, dry place under an inert atmosphere.[16] The bottle cap should have a PTFE liner to ensure a tight seal. For frequently used reagents, consider transferring a smaller working amount to a separate vial to avoid repeatedly introducing moist air into the main stock bottle.

-

Q3: Upon adding my acid chloride to the reaction mixture, it immediately fumed, and a precipitate may have formed. Is this normal?

A3:

-

Probable Cause: This is a strong indication of a reaction with moisture. The "fuming" is the formation of HCl gas as the acid chloride hydrolyzes.[6][17]

-

The Chemistry Explained: The reaction of an acid chloride with water is often vigorous and highly exothermic, producing the corresponding carboxylic acid and hydrogen chloride (HCl) gas.[5][6][16] If your solvent or other reagents are wet, this reaction will happen instantly upon addition.

-

Definitive Solution: Stop the experiment and re-evaluate your anhydrous procedure. The most likely culprit is a wet solvent or inadequately dried glassware. Review every step of your setup for potential points of moisture entry.

Frequently Asked Questions (FAQs)

Q: What is the best way to set up a reaction under an inert atmosphere?

A: The goal is to replace the air in your reaction vessel with a dry, non-reactive gas like nitrogen or argon.[11] A common and effective setup for teaching and research labs involves using a gas balloon.[9][11]

-

Dry Your Flask: Flame-dry or oven-dry your round-bottom flask containing a stir bar.

-

Seal and Purge: While the flask is still hot, fold a rubber septum over the joint. Clamp it and insert a needle attached to a balloon filled with nitrogen or argon. Insert a second, open "exit" needle to allow the air to be displaced.

-

Flush: Allow the inert gas to flush through the flask for 5-10 minutes.[12]

-

Cool: Remove the exit needle and let the flask cool to room temperature under a positive pressure of the inert gas (the balloon will remain slightly inflated). Your system is now ready for adding dry solvents and reagents via syringe.[11]

Q: How can I be sure my solvent is truly dry?

A: While commercial anhydrous solvents are reliable, their dryness can be compromised after opening. For highly sensitive reactions:

-

Distillation: Distilling the solvent from an appropriate drying agent is a classic and effective method.

-

Drying Agents: Using chemical drying agents is common. The choice of agent depends on the solvent.[18]

Data Table: Common Drying Agents for Organic Solvents

| Drying Agent | Suitable For | Unsuitable For | Mechanism/Notes |

| Magnesium Sulfate (MgSO₄) | Ethers, Esters, Halogenated Solvents | --- | Neutral, fast-acting, high capacity. Fine powder makes it easy to see when sufficient agent has been added (stops clumping).[19] |

| Sodium Sulfate (Na₂SO₄) | Most organic solvents | --- | Neutral, high capacity but slow-acting and less efficient than MgSO₄. Good for pre-drying very wet solutions.[20] |

| Calcium Chloride (CaCl₂) | Hydrocarbons, Ethers, Alkyl Halides | Alcohols, Amines, Ketones, Acids, Esters | Forms adducts with many functional groups.[18][20] Good for drying tubes. |

| Calcium Hydride (CaH₂) | Ethers, Hydrocarbons | Protic solvents (alcohols), Esters, Carbonyls | Highly efficient, reacts with water to produce H₂ gas. Irreversible. Must be handled with care. |

| Molecular Sieves (3Å or 4Å) | Most common solvents | --- | Adsorbs water into pores. Can be regenerated by heating. 3Å is excellent for drying ethanol and methanol. |

Q: How should I properly quench a reaction containing excess acid chloride?

A: Quenching must be done carefully as the reaction can be highly exothermic.[21][16]

-

Cool the Reaction: First, cool your reaction mixture in an ice bath.

-

Slow Addition: Slowly and cautiously add a quenching agent. Common choices include:

-

Control Temperature: Monitor the temperature during the quench and control the addition rate to prevent an uncontrolled exotherm.[21]

-

Safety First: Always perform quenching in a fume hood while wearing appropriate PPE, including safety glasses, a lab coat, and gloves.[1][21][23]

Visual Workflow Guides

The following diagrams illustrate key decision-making and experimental processes for handling acid chlorides.

Diagram 1: Anhydrous Reaction Setup Workflow

This flowchart outlines the critical steps from preparation to execution for a moisture-sensitive reaction.

Caption: Workflow for setting up an anhydrous reaction.

Diagram 2: Troubleshooting Low Reaction Yield

This decision tree helps diagnose the root cause of poor yields in acylation reactions.

Caption: Decision tree for troubleshooting low reaction yields.

Detailed Experimental Protocol: Synthesis of N-benzylbenzamide

This protocol provides a step-by-step methodology for a standard acylation reaction, highlighting the critical moisture-control steps.

Objective: To synthesize N-benzylbenzamide from benzylamine and benzoyl chloride under anhydrous conditions.

Materials:

-

Benzoyl chloride (purified by distillation if necessary)

-

Benzylamine (distilled from CaH₂)

-

Anhydrous Dichloromethane (DCM)

-

Triethylamine (Et₃N) (distilled from CaH₂)

-

1M HCl (aq), Saturated NaHCO₃ (aq), Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Glassware Preparation: A 100 mL two-neck round-bottom flask, magnetic stir bar, and reflux condenser were oven-dried overnight at 125 °C and assembled hot. The top of the condenser was fitted with a gas inlet adapter connected to a nitrogen balloon. The second neck of the flask was sealed with a rubber septum.

-

Inert Atmosphere: The apparatus was allowed to cool to room temperature under a positive pressure of nitrogen.[12]

-

Reagent Addition:

-

To the flask, add benzylamine (2.14 g, 20 mmol) and anhydrous DCM (40 mL) via syringe.

-

Add triethylamine (3.04 g, 4.2 mL, 30 mmol) via syringe. Triethylamine acts as a base to neutralize the HCl byproduct formed during the reaction.[7]

-

Begin stirring and cool the mixture to 0 °C in an ice-water bath.

-

-

Acid Chloride Addition:

-

Draw benzoyl chloride (2.81 g, 2.3 mL, 20 mmol) into a syringe and add it dropwise to the stirring reaction mixture over 10-15 minutes. A slow addition rate is crucial to control the exotherm.[17]

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

-

-

Reaction Monitoring: Stir for 1 hour at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), checking for the disappearance of the benzylamine starting material.

-

Quenching: Cool the flask again in an ice bath. Slowly add 20 mL of deionized water to quench any unreacted benzoyl chloride and the triethylamine hydrochloride salt.

-

Workup:

-

Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1M HCl (2 x 20 mL) to remove excess triethylamine and benzylamine, then with saturated NaHCO₃ (2 x 20 mL) to remove any benzoic acid, and finally with brine (1 x 20 mL).

-

Dry the separated organic layer over anhydrous MgSO₄.[24]

-

-

Isolation: Filter off the drying agent and rinse it with a small amount of DCM.[10] Remove the solvent from the filtrate using a rotary evaporator to yield the crude product. The product can be further purified by recrystallization from ethanol/water.

References

- How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. (2025). Yufeng.

- How Do You Make Acid Chlorides? 5 Essential Steps for Successful Synthesis. (2025). Yufeng.

- Acyl chloride synthesis. Organic Chemistry Portal.

- Navigating the Challenges of a Moisture-Sensitive Reagent: A Technical Guide to 4-Acetylpiperidine-1-carbonyl chloride. Benchchem.

- Acid Chlorides and Chloroform

- Safety Consider

- Reactions of Acyl Chlorides with W

- Method for purifying acid chlorides.

- Drying Agents. (2024). Chemistry LibreTexts.

- Drying solvents. (2023). Sciencemadness Wiki.

- Quenching Reactive Substances. KGROUP.

- Organic Syntheses Procedure. Organic Syntheses.

- What is the reaction of acid chlorides with w

- EAS Reactions (3)

- Acyl chlorides stability. (2020). Sciencemadness Discussion Board.

- Transferring Methods - Inert Atmospheric Methods. (2022). Chemistry LibreTexts.

- Modification of the Acyl Chloride Quench-Labeling Method for Counting Active Sites in Catalytic Olefin Polymeriz

- Drying agents and their comp

- reaction between acyl chlorides and water - addition / elimin

- 18.2 Friedel Crafts Alkylation and Acylation | Organic Chemistry. (2021). YouTube.

- Acid Chloride/ chloroformate purification? (2025).

- Performing a Reaction Under an Inert

- Drying agents for Acyl halides. (2023). Reddit.

- Reactions of Acid Chlorides (ROCl) with Nucleophiles. Chemistry Steps.

- Working with Hazardous Chemicals. Organic Syntheses.

- Direct and Enantioselective Acylation of Diverse C(sp 3 )–H Bonds with Aldehydes. (2026).

- What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box ? (2015).

- Drying Agents. Scribd.

- Preparation of Acyl Chlorides. (2023). Chemistry LibreTexts.

- Must Know Synthesis and Reactions of Acid Chlorides. (2024). YouTube.

- Dry and safe - Drying agents

- Chemistry of Acid Halides. (2024). LibreTexts.

- Setting up reactor in inert atmosphere. (2021). Chemistry Stack Exchange.

- Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characteriz

- Troubleshooting: How to Improve Yield. University of Rochester Department of Chemistry.

- Which reagents are suitable for decomposing residual thionyl chloride after esterification? (2012).

- Chemical Storage and Handling Recommend

Sources

- 1. How Do You Make Acid Chlorides? 5 Essential Steps for Successful Synthesis [yufenggp.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. quora.com [quora.com]

- 9. researchgate.net [researchgate.net]

- 10. Troubleshooting [chem.rochester.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. m.youtube.com [m.youtube.com]

- 13. reddit.com [reddit.com]

- 14. US6727384B1 - Method for purifying acid chlorides - Google Patents [patents.google.com]

- 15. researchgate.net [researchgate.net]

- 16. download.basf.com [download.basf.com]

- 17. Organic Syntheses Procedure [orgsyn.org]

- 18. Drying agents and their compatibilities , Hive Stimulants [chemistry.mdma.ch]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. scribd.com [scribd.com]

- 21. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]

- 22. kgroup.du.edu [kgroup.du.edu]

- 23. m.youtube.com [m.youtube.com]

- 24. m.youtube.com [m.youtube.com]

Why does 3-Oxo-2-phenylprop-2-enoyl chloride decompose upon storage?

Technical Support Center: 3-Oxo-2-phenylprop-2-enoyl Chloride

Ticket #: STAB-17118 | Topic: Compound Decomposition & Storage Stability Classification: High Reactivity / Ketene Intermediate Audience: Medicinal Chemists, Process Chemists

Executive Summary: The "Phantom" Reagent

You are likely encountering decomposition because This compound (CAS 17118-70-6) is not a standard acid chloride. It is a functionalized ketene —specifically Phenyl(chlorocarbonyl)ketene .

Unlike typical reagents, this compound possesses two highly electrophilic centers (the acyl chloride and the ketene cumulene). Its decomposition is not a defect but a thermodynamic inevitability driven by [2+2] cycloaddition (dimerization) and hydrolysis .

This guide details the mechanism of failure, diagnostic protocols, and the "In-Situ Generation" workaround, which is the industry standard for handling this species.

Module 1: The Chemistry of Failure (Root Cause Analysis)

To stabilize the compound, you must understand what it is trying to become.

The Structural Identity Crisis

While the systematic name implies an aldehyde-acid chloride (

-

Structure:

Decomposition Pathway A: Thermal Dimerization (The "Solidification" Issue)

Even under inert conditions, ketenes undergo thermal [2+2] cycloaddition. The electron-withdrawing chlorocarbonyl group (

-

Mechanism: Two monomers align (usually head-to-tail) to form a 1,3-cyclobutanedione derivative.

-

Observation: The clear/yellow liquid turns into a gummy solid or crystalline precipitate.

-

Reversibility: Difficult. The dimer is stable and requires high heat to revert (cracking), which often degrades the material further.

Decomposition Pathway B: Hydrolysis (The "Fuming" Issue)

The compound is a "1,3-bielectrophile."[6] Moisture attacks the acyl chloride and the ketene.

-

Product: Phenylmalonic acid (which spontaneously decarboxylates to Phenylacetic acid).[7]

-

Observation: Evolution of

(fumes) and

Figure 1: Primary decomposition pathways. Dimerization is the main storage failure mode; hydrolysis is the main handling failure mode.

Module 2: Diagnosis & Detection

Before using a stored batch, verify its integrity using these non-destructive checks.

| Diagnostic Method | Target Signal (Active Monomer) | Sign of Failure (Decomposition) |

| Visual Inspection | Clear to pale yellow liquid. | Turbidity, suspended solids, or complete solidification. |

| IR Spectroscopy | Strong band at ~2130 cm⁻¹ (Ketene | Loss of 2130 cm⁻¹ peak.Appearance of broad OH (acid) or new carbonyls at 1700-1750 cm⁻¹ (dimer/acid). |

| ¹H NMR (CDCl₃) | Simple aromatic region (Ph). No aliphatic protons. | Appearance of singlet at ~3.7 ppm (Phenylacetic acid |

| Solubility | Miscible in DCM, Toluene. | Insoluble precipitate formation in non-polar solvents (Dimer is often less soluble). |

Module 3: Storage & Handling Protocols

If you must store the isolated material, strict adherence to these parameters is required.

The "Deep Freeze" Protocol

-

Temperature: -20°C or lower. (Critical). At Room Temperature (RT), dimerization is significant within hours.

-

Atmosphere: Store under Argon or Nitrogen . Use Schlenk storage tubes with Teflon taps, not simple screw-cap vials (which leak moisture).

-

Dilution Strategy: If possible, store as a 0.5 M - 1.0 M solution in anhydrous Toluene or DCM. Dilution kinetically inhibits the second-order dimerization reaction.

Handling Best Practices

-

Warm-up: Allow the container to reach RT before opening to prevent water condensation.

-

Transfer: Use a cannula or gas-tight syringe. Do not pour.

-

Quench: Quench waste with methanol (forms Methyl phenylmalonate) before disposal to avoid delayed gas evolution.

Module 4: The "In-Situ" Workaround (Recommended)

Because the isolated ketene is unstable, the "Gold Standard" method is to generate it immediately before use. This bypasses storage issues entirely.

Protocol: In-Situ Generation from Phenylmalonic Acid

This reaction generates Phenyl(chlorocarbonyl)ketene, which can then be reacted directly with your nucleophile (e.g., amine, alcohol, imine).

Reagents:

-

Phenylmalonic acid (1.0 equiv)

-

Thionyl Chloride (

) (2.5 equiv) -

Catalytic DMF (1-2 drops)

-

Solvent: Anhydrous Toluene or DCM

Step-by-Step:

-

Setup: Flame-dried RBF with reflux condenser and

drying tube (or -

Mix: Suspend Phenylmalonic acid in Toluene. Add

and DMF. -

Reflux: Heat to reflux (or 60-80°C) for 2-3 hours.

-

Observation: Evolution of

and

-

-

Purification (Optional): Remove excess

and solvent under vacuum (rotavap). -

Usage: Redissolve the resulting yellow oil (the Ketene) immediately in fresh solvent and add your nucleophile (e.g., aniline, phenol) to form the target malonate derivative or heterocycle.

Figure 2: In-situ generation workflow. This method avoids the high risk of monomer dimerization during storage.

References

-

Enamine Store. (n.d.). This compound (CAS 17118-70-6).[1][2] Retrieved from

-

Abaszadeh, M., Sheibani, H., & Saidi, K. (2010).[5] The Condensation of (Chlorocarbonyl)phenyl Ketene with Bisnucleophiles. Australian Journal of Chemistry, 63(1), 92. (Describes synthesis and reactivity of the ketene intermediate).

-

PubChem. (n.d.). Phenylmalonic acid (Precursor).[7] Retrieved from

-

Tidwell, T. T. (2006). Ketenes.[3][6][9] John Wiley & Sons. (Authoritative text on Ketene stability and dimerization kinetics).

Sources

- 1. arctomsci.com [arctomsci.com]

- 2. 摩贝化学品搜索_Molbase [baike.molbase.cn]

- 3. Recent Advances in the Synthesis of 2-Pyrones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. orgchemres.org [orgchemres.org]

- 7. US2881209A - Preparation of phenylmalonic acid - Google Patents [patents.google.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. connectsci.au [connectsci.au]

Technical Support Center: Minimizing Polymerization of 3-Oxo-2-phenylprop-2-enoyl Chloride and Related α,β-Unsaturated Acyl Chlorides

Welcome to the technical support center for highly reactive monomers. This guide is designed for researchers, scientists, and drug development professionals working with 3-Oxo-2-phenylprop-2-enoyl chloride and structurally similar α,β-unsaturated acyl chlorides. These compounds are invaluable synthetic intermediates but possess a dual-reactivity profile that demands rigorous handling protocols. This document provides in-depth troubleshooting advice and preventative strategies, moving beyond simple instructions to explain the chemical principles behind each recommendation.

Section 1: Understanding the Core Problem: Dueling Reactivities

The primary challenge in handling compounds like this compound lies in its two distinct reactive sites. Understanding this dual nature is the first step toward experimental success.

Q1: Why is my this compound polymerizing?

A1: Your compound belongs to a class of molecules known as vinyl monomers. The carbon-carbon double bond (C=C), positioned next to the electron-withdrawing acyl chloride group, is highly susceptible to free-radical polymerization.[1] This process can be initiated by trace impurities, exposure to light (UV), or heat. Once a radical is formed, it initiates a chain reaction, rapidly converting the liquid monomer into a solid or semi-solid polymer. For instance, styrene, a related vinyl monomer, can polymerize at a rate of ~2% per hour at temperatures above 100°C.[1] The polymerization is often exothermic, which can accelerate the reaction, leading to a dangerous runaway scenario if not controlled.

Q2: What are the visual signs of polymerization?

A2: The most common indicators of polymerization are visually apparent. You should suspect polymerization if you observe:

-

Formation of a white solid: This is the most definitive sign, often appearing as flakes or a solid mass at the bottom of the container.[2]

-

Increased viscosity: The liquid monomer will become noticeably thicker or gel-like as polymer chains form and grow.

-

Cloudiness or turbidity: The initially clear liquid may become hazy as insoluble polymer begins to form.

Q3: Is polymerization the only stability issue I should worry about?

A3: No. Polymerization is just one half of the stability challenge. The acyl chloride functional group is extremely sensitive to moisture.[3][4] It will readily and vigorously react with water—even atmospheric humidity—in a hydrolysis reaction to form the corresponding carboxylic acid and hydrogen chloride (HCl) gas.[5][6] This is often observed as the compound "fuming" when exposed to air.[5][7] Therefore, you are fighting a battle on two fronts: preventing polymerization of the double bond and preventing hydrolysis of the acyl chloride.

Caption: Dueling reactive sites on an α,β-unsaturated acyl chloride.

Section 2: Proactive Strategies for Preventing Polymerization

The most effective way to manage polymerization is through prevention. This involves a combination of proper storage, handling, and the use of chemical inhibitors.

Q4: How should I properly store the monomer to prevent polymerization?

A4: Rigorous storage conditions are non-negotiable.

-

Inert Atmosphere: Always store the monomer under a dry, inert atmosphere such as nitrogen or argon.[4] This prevents both moisture ingress (hydrolysis) and reactions with oxygen, which can sometimes initiate polymerization.[1]

-

Refrigeration: Store the container in a refrigerator (typically 2-8 °C) or freezer, depending on the compound's freezing point. Lower temperatures significantly reduce the rate of thermally-initiated polymerization.

-

Light Protection: Use an amber glass bottle or store the container in the dark to prevent light-induced (photochemical) polymerization.

-

Small Aliquots: If you have a large stock bottle, it is best practice to transfer smaller, working quantities into separate vials. This minimizes the number of times the main stock is exposed to potential contaminants and atmospheric conditions.

Q5: What are polymerization inhibitors and how do they work?

A5: Polymerization inhibitors are chemical compounds added in small amounts (typically parts-per-million, ppm) to monomers to prevent spontaneous polymerization.[1] The most common types are radical scavengers. They function by reacting with and neutralizing any free radicals that form before they can initiate a polymerization chain.[8] This creates a defined induction period during which the monomer remains stable.[1] Common examples include phenolic compounds like hydroquinone (HQ) and 4-methoxyphenol (MEHQ), as well as stable nitroxide radicals like TEMPO.[1][9][10]

Q6: Which inhibitor should I choose for my application, and how do I remove it?

A6: The choice of inhibitor depends on the required stability and the reaction conditions. Phenolic inhibitors are very common for storage and transport because they are effective and can be easily removed before use.[1]

| Inhibitor Name | Chemical Class | Typical Concentration | Common Removal Method |

| 4-Methoxyphenol (MEHQ) | Phenolic | 100-1000 ppm | Alkali wash (e.g., dilute NaOH solution) followed by drying; column chromatography. |

| Hydroquinone (HQ) | Phenolic | 100-1000 ppm | Alkali wash; sublimation; column chromatography. |

| Butylated Hydroxytoluene (BHT) | Phenolic | 200-1000 ppm | Vacuum distillation; column chromatography. |

| TEMPO | Stable Nitroxide Radical | 10-100 ppm | Generally not removed; consumed during inhibition. Highly effective but can be more expensive.[9] |

| Phenothiazine | Thiazine | 100-500 ppm | Column chromatography; recrystallization. |

Section 3: Troubleshooting Guide: "My Monomer is Already Polymerizing!"

Discovering solids in your reagent bottle can be alarming. Here’s how to assess the situation and proceed.

Q7: I see some solid in my bottle. Can I still use the remaining liquid?

A7: This is strongly discouraged. Even if there is still liquid monomer, the presence of solid polymer indicates that the stabilization system has failed. The liquid phase is likely contaminated with soluble oligomers (short polymer chains).[2] Using this material will introduce impurities into your reaction and, more importantly, render the stoichiometry of your experiment inaccurate, leading to lower yields and difficult purification. The safest and most scientifically sound approach is to discard the bottle and start with fresh, pure monomer.

Q8: Is there a way to purify the monomer if it has started to polymerize?

A8: While purification is theoretically possible via vacuum distillation, it is an extremely high-risk procedure . Heating a monomer that has already shown a tendency to polymerize can trigger a violent, runaway thermal polymerization inside the distillation apparatus, potentially leading to an explosion.[1] This should only be attempted by experienced chemists in a properly equipped fume hood with a blast shield. The monomer must be stabilized with a suitable high-temperature inhibitor (e.g., phenothiazine) before any distillation is considered. For most laboratory applications, the risk far outweighs the benefit.

Caption: A validated workflow for the safe receipt and storage of reactive monomers.

Section 4: Experimental Best Practices During Reactions

Maintaining stability during the actual experiment is just as critical as during storage.

Q9: How can I prevent polymerization during my reaction?

A9: The key is to control the reaction environment to disfavor the initiation of radicals.

-

Low Temperature: Perform your reaction at the lowest temperature feasible for the desired transformation. If your primary reaction is a nucleophilic substitution at the acyl chloride, cooling the mixture (e.g., 0 °C or below) will dramatically slow down any potential polymerization.

-

Inert Atmosphere: Just as with storage, running the reaction under a nitrogen or argon blanket is crucial. This prevents oxygen and moisture from interfering.

-

Solvent Purity: Use high-purity, anhydrous solvents. Peroxides in old ether solvents, for example, are potent radical initiators.

-

Minimize Reaction Time: Plan your experiment to proceed as quickly as is reasonably possible. Prolonged reaction times, especially at elevated temperatures, increase the probability of polymerization.

-

Light Protection: If your reaction is lengthy, wrap the flask in aluminum foil to protect it from ambient light.

Q10: My reaction mixture is turning into a gel/solid. What's happening and what should I do?

A10: This is a clear sign of in-process polymerization, which may be proceeding rapidly.

-

Immediate Cooling: Plunge the reaction flask into an ice bath immediately to slow the exothermic process.

-

Introduce an Inhibitor: If compatible with your desired product, add a small amount of a potent inhibitor like BHT or hydroquinone to quench the radical chain reaction.

-

Dilution: Adding a large volume of a cold, inert solvent can help dissipate heat and slow the reaction by reducing the monomer concentration.

Once the immediate situation is controlled, the experiment should be considered compromised. The focus should shift to safe quenching and disposal, as isolating the desired product from the polymer is often impractical.

Caption: Decision tree for responding to in-process polymerization.

References

Sources

- 1. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. download.basf.com [download.basf.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. savemyexams.com [savemyexams.com]

- 7. reddit.com [reddit.com]

- 8. Inhibition of Free Radical Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Polymerization Inhibitors | TCI AMERICA [tcichemicals.com]

- 11. Adjusting and visualizing the stability of an acyl chloride through the delocalization effect and introducing AIEgens - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Validation & Comparative